molecular formula C15H14N2 B12541293 4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline CAS No. 675605-66-0

4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline

Cat. No.: B12541293
CAS No.: 675605-66-0
M. Wt: 222.28 g/mol
InChI Key: GQJXXHSWUDCQPT-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline is a heterocyclic compound that features a quinoline core structure with a methyl group at the 4-position and a pyridin-3-yl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with 3-acetylpyridine in the presence of a suitable catalyst, such as acetic acid, followed by cyclization under reflux conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired quinoline structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines and dihydroquinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues .

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline: Lacks the pyridin-3-yl substituent, resulting in different chemical properties.

    2-(Pyridin-3-yl)quinoline: Similar structure but without the methyl group at the 4-position.

    3,4-Dihydroquinoline: Lacks both the methyl and pyridin-3-yl substituents.

Uniqueness

4-Methyl-2-(pyridin-3-yl)-3,4-dihydroquinoline is unique due to the presence of both the methyl group and the pyridin-3-yl substituent, which confer distinct chemical reactivity and potential biological activity. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

675605-66-0

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-2-pyridin-3-yl-3,4-dihydroquinoline

InChI

InChI=1S/C15H14N2/c1-11-9-15(12-5-4-8-16-10-12)17-14-7-3-2-6-13(11)14/h2-8,10-11H,9H2,1H3

InChI Key

GQJXXHSWUDCQPT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C12)C3=CN=CC=C3

Origin of Product

United States

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